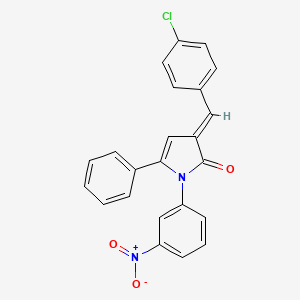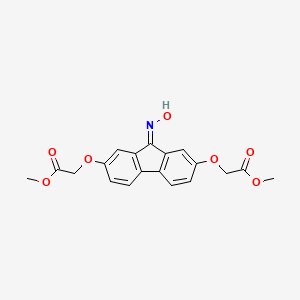
(9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is a complex organic compound that features a fluorenyl group, an oxime, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with appropriate reagents to introduce the necessary functional groups.
Oxime Formation: The fluorenyl intermediate is then reacted with hydroxylamine to form the oxime group. This step usually requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves the esterification of the oxime-fluorenyl intermediate with methoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate depends on its application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
In Materials Science: Its structure allows it to contribute to the physical properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a cyano group instead of the fluorenyl group.
Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is unique due to the presence of the fluorenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
Molecular Formula |
C19H17NO7 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
methyl 2-[9-hydroxyimino-7-(2-methoxy-2-oxoethoxy)fluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C19H17NO7/c1-24-17(21)9-26-11-3-5-13-14-6-4-12(27-10-18(22)25-2)8-16(14)19(20-23)15(13)7-11/h3-8,23H,9-10H2,1-2H3 |
InChI Key |
LSKYOASQFKMLLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11688348.png)
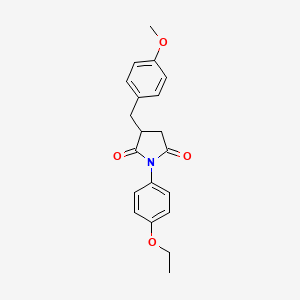
![N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11688362.png)
![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11688364.png)
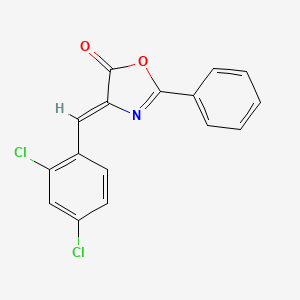
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11688376.png)

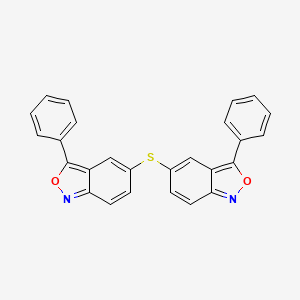
![[6-Bromo-2-(4-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11688394.png)
![N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11688396.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11688401.png)
![(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688406.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11688419.png)
